4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intermolecular [4 + 2] cycloaddition reactions, a common strategy for constructing cyclobutane rings. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction and DFT and HF modeling techniques . X-ray diffraction (XRD) analysis shows that the structure has crystallized in the orthorhombic space group Pna 2 1 . The planes of the triazole and benzyl rings in the molecule make dihedral angles .Chemical Reactions Analysis
Cyclobutyl 4-methoxyphenyl ketone, a related compound, participates in various chemical reactions that highlight its reactivity. The compound’s structure allows for reactions such as the Nazarov cyclization.Physical And Chemical Properties Analysis
The physical properties of related compounds, such as solubility and thermal stability, are influenced by their molecular structure . The presence of substituents like the 4-methoxyphenyl group can significantly affect these properties.Scientific Research Applications
Synthesis and Antimicrobial Activities
Some derivatives of "4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" have been synthesized and evaluated for their antimicrobial activities. Novel derivatives, including Schiff base and Mannich base derivatives, were synthesized through a multi-step process involving various primary amines and screened against test microorganisms. Some of these compounds displayed good to moderate antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Structure and NMR Analysis
Research on the methylation of derivatives of this compound has led to the structural determination of anhydro-5-aryl-1,4-dimethyl-3-hydroxy-1,2,4-triazolium hydroxides using 2D NMR techniques. This work contributes to a deeper understanding of the molecular structure and behavior of these compounds in various chemical contexts (Huber & Kane, 1990).
Synthesis and Computational Study
A study focused on the synthesis of new 1,3,4-thiadiazol derivatives, including "4-hydroxyphenyl-3H-1,2,4-triazol-3-one" derivatives, and conducted a computational study to analyze their molecular structure through X-ray diffraction and DFT methods. These derivatives were characterized by various spectroscopic techniques, offering insights into their potential applications in material science and pharmaceuticals (Ünlüer et al., 2020).
Anticancer Properties
Another significant application is the exploration of benzimidazole derivatives bearing the "4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" structure as EGFR inhibitors. Through density functional theory and molecular docking studies, these compounds have been investigated for their anti-cancer properties, indicating the potential for therapeutic applications in cancer treatment (Karayel, 2021).
Corrosion Inhibition
Additionally, the "3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole" derivative of this compound has been tested as a corrosion inhibitor on mild steel in a hydrochloric acid medium. The compound showed a high inhibition efficiency, making it a promising candidate for corrosion protection applications (Bentiss et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSJFWVTTZOXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527879 | |
Record name | 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
80240-44-4 | |
Record name | 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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